molecular formula C20H20ClN3O2 B11326321 N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No.: B11326321
M. Wt: 369.8 g/mol
InChI Key: YVCFSXNQCHRRFS-UHFFFAOYSA-N
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Description

“N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrazole ring, a benzyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the phenoxyacetamide moiety: This step involves the reaction of the pyrazole derivative with 4-chloro-3,5-dimethylphenol and chloroacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenoxyacetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide” is unique due to the specific substitution pattern on the phenoxyacetamide moiety, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H20ClN3O2/c1-14-10-17(11-15(2)20(14)21)26-13-19(25)23-18-8-9-22-24(18)12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,23,25)

InChI Key

YVCFSXNQCHRRFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=NN2CC3=CC=CC=C3

Origin of Product

United States

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